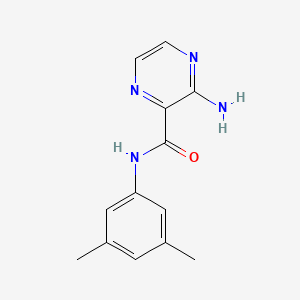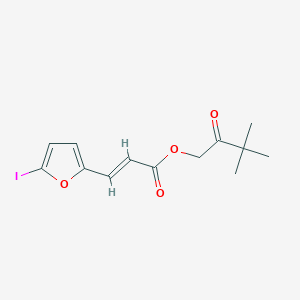
(3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is a chemical compound that belongs to the class of furan derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In
Wirkmechanismus
The mechanism of action of (3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the enone and iodine functional groups. The compound can also undergo tautomerization to form the keto form, which can participate in various biochemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate have not been extensively studied. However, it is known to exhibit moderate cytotoxicity towards cancer cell lines. The compound can also inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate in lab experiments include its unique structural properties, moderate yield, and potential applications in various fields. However, the limitations of using this compound include its moderate cytotoxicity, limited solubility in aqueous solutions, and the need for purification by column chromatography.
Zukünftige Richtungen
There are several future directions for the research of (3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate. These include the synthesis of novel bioactive compounds using this compound as a starting material, the development of new fluorescent probes for imaging studies, and the exploration of its potential applications in coordination chemistry. Additionally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of (3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate involves the condensation reaction between 3,3-dimethyl-1-butanone and 5-iodofuran-2-carbaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an enamine intermediate, which undergoes tautomerization to form the final product. The yield of this reaction is moderate, and the purification of the product requires column chromatography.
Wissenschaftliche Forschungsanwendungen
(3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has several potential applications in scientific research. It can be used as a starting material in the synthesis of various bioactive compounds, including antimicrobial, anticancer, and anti-inflammatory agents. The compound can also be used as a fluorescent probe in imaging studies due to its unique structural properties. Additionally, (3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate can be used as a ligand in coordination chemistry studies.
Eigenschaften
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO4/c1-13(2,3)10(15)8-17-12(16)7-5-9-4-6-11(14)18-9/h4-7H,8H2,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGNXSQNHYUYGZ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C=CC1=CC=C(O1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)COC(=O)/C=C/C1=CC=C(O1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-dimethyl-2-oxobutyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


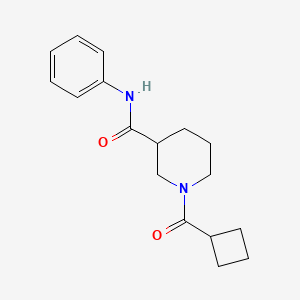
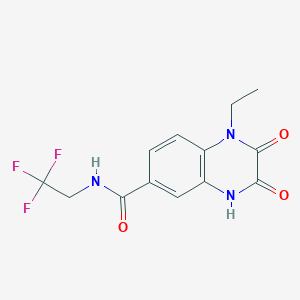
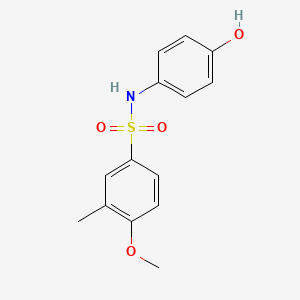
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465870.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)
![[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465887.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)
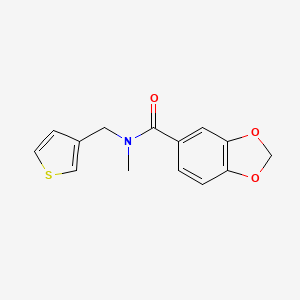
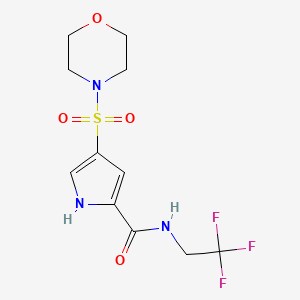
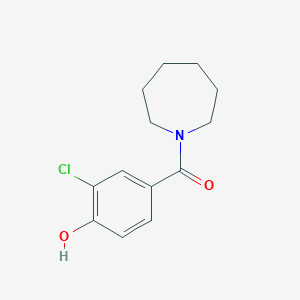
![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)
